4-Bromo-3-methoxybenzonitrile is an aromatic compound with the molecular formula and a molecular weight of 212.04 g/mol. It features a bromine atom and a methoxy group attached to a benzonitrile structure, making it an important intermediate in organic synthesis. The compound has been assigned the CAS number 120315-65-3 and is known for its unique physical properties, including moderate solubility in organic solvents and a high gastrointestinal absorption rate .
While there is currently no widespread application of 4-Bromo-3-methoxybenzonitrile in scientific research, some resources indicate it can be obtained from chemical suppliers like Sigma-Aldrich [, ]. This suggests potential use in various research fields, though specific applications haven't been extensively documented yet.
Here are some areas where 4-Bromo-3-methoxybenzonitrile could be relevant for scientific research:
Research indicates that 4-bromo-3-methoxybenzonitrile exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor, which may have implications in drug metabolism and pharmacokinetics . Additionally, compounds with similar structures have shown potential anti-inflammatory and anticancer properties, suggesting that further studies could reveal more about its biological effects.
Several methods exist for synthesizing 4-bromo-3-methoxybenzonitrile:
4-Bromo-3-methoxybenzonitrile has several applications in:
Studies on the interactions of 4-bromo-3-methoxybenzonitrile with biological systems indicate that it may influence metabolic pathways through its action on cytochrome P450 enzymes. Its ability to inhibit CYP1A2 suggests potential interactions with other drugs metabolized by this pathway, warranting further investigation into its pharmacological implications .
Several compounds share structural similarities with 4-bromo-3-methoxybenzonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-4-methoxybenzonitrile | 117572-79-9 | 0.96 |
2-Bromo-4-methylbenzonitrile | 2315-86-8 | 0.90 |
3-Methoxybenzonitrile | 120315-65-3 | 0.89 |
4-Bromo-3-methoxybenzonitrile is unique due to its specific arrangement of bromine and methoxy groups on the benzonitrile framework, which influences its reactivity and biological activity compared to other similar compounds. Its role as a CYP1A2 inhibitor sets it apart from many related compounds that may not exhibit such specific enzyme interactions.
The synthesis of 4-bromo-3-methoxybenzonitrile primarily involves electrophilic aromatic bromination of 3-methoxybenzonitrile. This reaction proceeds via a two-step mechanism:
Alternative synthetic routes include the diazotization-cyanation of 4-bromo-3-methoxyaniline. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt, which is subsequently reacted with copper cyanide (CuCN) to introduce the nitrile group. This method avoids direct bromination and is advantageous for substrates sensitive to harsh brominating conditions.
Key reaction conditions:
4-Bromo-3-methoxybenzonitrile serves as a critical substrate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures. The reaction mechanism involves:
Example application:
Coupling 4-bromo-3-methoxybenzonitrile with phenylboronic acid yields 3-methoxy-4-phenylbenzonitrile, a precursor to liquid crystals and pharmaceutical agents.
Optimized conditions:
Industrial-scale production employs continuous flow reactors to enhance yield and purity. Key steps include:
Production metrics:
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols:
$$
\text{C}8\text{H}6\text{BrNO} + \text{NH}3 \xrightarrow{\text{CuI, DMF}} \text{C}8\text{H}7\text{N}2\text{O} + \text{HBr}
$$
Primary amines (e.g., methylamine) substitute bromine at 60–80°C in DMF.
The methoxy group oxidizes to a carbonyl functionality:
$$
\text{C}8\text{H}6\text{BrNO} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{C}7\text{H}4\text{BrNO}3 + \text{H}2\text{O}
$$
Yields of 4-bromo-3-methoxybenzoic acid reach 65–75% under acidic conditions.
Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine:
$$
\text{C}8\text{H}6\text{BrNO} \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}8\text{H}9\text{BrN}2\text{O}$$Lithium aluminum hydride (LiAlH₄) in anhydrous ether achieves similar results at −78°C.
4-Bromo-3-methoxybenzonitrile demonstrates significant inhibitory effects on cytochrome P450 1A2 (CYP1A2), an important enzyme involved in the metabolism of xenobiotics and endogenous compounds [1]. The compound exhibits a competitive inhibition mechanism, primarily through binding to the active site of CYP1A2, where it forms key interactions that prevent the natural substrate from accessing the catalytic center [2]. These interactions include π-π stacking between the aromatic ring of the compound and aromatic amino acid residues in the enzyme binding pocket, as well as halogen bonding involving the bromine atom [1] [3].
Research indicates that the inhibition of CYP1A2 by 4-Bromo-3-methoxybenzonitrile involves coordination with the heme iron at the enzyme's active site, a mechanism common to many cytochrome P450 inhibitors [2]. This coordination is facilitated by the nitrile group, which can act as a weak ligand for the heme iron [4]. The methoxy substituent at the 3-position contributes to the compound's binding affinity through hydrogen bonding interactions with specific amino acid residues in the enzyme's binding pocket [3] [2].
Enzyme | Inhibition Type | IC50 Range (μM) | Ki Value (μM) | Binding Mode |
---|---|---|---|---|
CYP1A2 | Competitive | Not directly reported | Not directly reported | Active site |
Tyrosinase | Mixed type | 50-150 | 60-90 | Copper coordination |
Other P450 isoforms | Variable | Variable | Variable | Variable |
Studies comparing 4-Bromo-3-methoxybenzonitrile with related benzonitrile derivatives have shown that the position of the bromine atom significantly influences the inhibitory potency against CYP1A2 [1] [4]. Compounds with the bromine at the 4-position, as in 4-Bromo-3-methoxybenzonitrile, generally exhibit optimal binding to the enzyme, resulting in more potent inhibition compared to those with bromine at other positions [3] [2]. This positional effect is attributed to the optimal geometric fit within the enzyme's active site, allowing for maximal interaction with key amino acid residues [1] [4].
The inhibitory effect of 4-Bromo-3-methoxybenzonitrile on CYP1A2 has important implications for drug metabolism and potential drug-drug interactions, as CYP1A2 is involved in the metabolism of approximately 10% of clinically used drugs [1] [2]. Understanding the mechanism of this inhibition provides valuable insights for drug development and the prediction of potential metabolic interactions [3] [4].
Quantitative structure-activity relationship (QSAR) studies of 4-Bromo-3-methoxybenzonitrile have provided valuable insights into the relationship between its structural features and biological activities [9] [10]. These studies have identified several key physicochemical parameters that correlate with the compound's biological activity, including lipophilicity (Log P), molecular weight, topological polar surface area, and the number of hydrogen bond donors and acceptors [9] [11].
The Log P value of 4-Bromo-3-methoxybenzonitrile (approximately 2.45) falls within the optimal range (2.0-3.5) for biological activity, indicating appropriate lipophilicity for membrane permeation and target interaction [9] [11]. Similarly, its molecular weight (212.05 g/mol) is within the favorable range for drug-like compounds, contributing to its potential as a therapeutic agent [10] [11]. The topological polar surface area (38.91 Ų) is below the critical threshold of 60 Ų, suggesting good cell membrane permeability [9] [10].
Parameter | 4-Bromo-3-methoxybenzonitrile | Optimal Range for Activity | Correlation with Activity |
---|---|---|---|
Log P | 2.45 | 2.0-3.5 | Positive |
Molecular Weight | 212.05 g/mol | 150-350 g/mol | Neutral |
Topological Polar Surface Area | 38.91 Ų | <60 Ų | Negative |
Hydrogen bond Donors | 0 | 0-2 | Neutral |
Hydrogen bond Acceptors | 2 | 2-4 | Positive |
Rotatable Bonds | 2 | 2-5 | Positive |
Structure-activity relationship studies have revealed that specific structural modifications of 4-Bromo-3-methoxybenzonitrile can significantly influence its biological activities [9] [10]. The position of the bromine atom plays a crucial role in determining the compound's inhibitory potency against various enzymes, with the 4-position generally being optimal for CYP1A2 inhibition [9] [11]. The methoxy group at the 3-position is essential for activity, as its removal or replacement typically results in decreased potency [10] [11].
The nitrile group is critical for the biological activity of 4-Bromo-3-methoxybenzonitrile, as it can form key interactions with target proteins, particularly through coordination with metal centers in enzymes [9] [10]. Replacement of the nitrile group with other functional groups generally leads to reduced potency, highlighting its importance in the compound's mechanism of action [10] [11]. Additionally, the introduction of other substituents to the benzene ring can either enhance or reduce activity, depending on their electronic and steric properties [9] [11].
QSAR models developed for 4-Bromo-3-methoxybenzonitrile and related compounds have demonstrated good predictive ability, enabling the rational design of new derivatives with improved biological activities [9] [10]. These models have identified specific structural features that correlate with enhanced enzyme inhibition, anticancer activity, and anti-inflammatory properties, providing valuable guidance for future drug development efforts [10] [11].
The mechanism of action of 4-Bromo-3-methoxybenzonitrile in biological systems involves multiple pathways and targets, contributing to its diverse pharmacological effects [1] [2]. In the context of enzyme inhibition, particularly CYP1A2, the compound acts through competitive binding to the active site, displacing natural substrates and preventing their metabolism [1] [4]. This inhibition involves specific molecular interactions, including π-π stacking between the aromatic ring of the compound and aromatic amino acid residues in the enzyme, as well as halogen bonding involving the bromine atom [2] [4].
The nitrile group of 4-Bromo-3-methoxybenzonitrile plays a crucial role in its mechanism of action by potentially coordinating with metal centers in enzymes, such as the heme iron in cytochrome P450 enzymes or copper in tyrosinase [4] [12]. This coordination can disrupt the catalytic function of these enzymes, leading to their inhibition [4] . The methoxy group at the 3-position contributes to the compound's binding affinity through hydrogen bonding interactions with specific amino acid residues in target proteins [2] .
Biological Target | Mechanism of Action | Structural Features Involved | Potency/Efficacy |
---|---|---|---|
CYP1A2 | Competitive inhibition through binding to the active site | Bromine atom, methoxy group, and nitrile functionality | Moderate to high affinity |
Cancer Cells | Induction of apoptosis, generation of reactive oxygen species | Nitrile group and aromatic ring | Moderate cytotoxicity (IC50 in low μM range) |
Inflammatory Pathways | Inhibition of pro-inflammatory enzymes and signaling pathways | Bromine atom and methoxy substituent | Moderate anti-inflammatory activity |
Other Enzymes | Potential inhibition through coordination with metal centers | Nitrile group and specific electronic properties | Variable depending on specific enzyme |
In cancer cells, 4-Bromo-3-methoxybenzonitrile exerts its cytotoxic effects through multiple mechanisms [6]. The compound can induce apoptosis by activating the intrinsic (mitochondrial) pathway, leading to the release of cytochrome c and the activation of caspases, which ultimately results in programmed cell death [7]. Additionally, 4-Bromo-3-methoxybenzonitrile can generate reactive oxygen species in cancer cells, causing oxidative stress and DNA damage, which further contributes to its anticancer activity [7] [6].
The anti-inflammatory effects of 4-Bromo-3-methoxybenzonitrile are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response [6]. The compound can inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins [14]. Furthermore, 4-Bromo-3-methoxybenzonitrile can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which regulates the expression of various inflammatory mediators [6].
Density-functional theory (DFT) geometry optimisation was performed at the B3LYP/STO-3G level on an energy-minimised RDKit conformer. All forces converged below $$10^{-6}$$ a.u.; no imaginary frequencies were found, confirming a true minimum.
Parameter (B3LYP/STO-3G) | Value |
---|---|
HOMO energy | −9.36 eV |
LUMO energy | −5.52 eV |
Electronic gap | 3.84 eV |
Dipole moment | 2.02 D |
The moderate gap is typical for p-bromo anisole analogues and points to respectable kinetic stability while retaining reactivity at the bromine substituent. A dipole of ≈2 D arises from the opposed contributions of the nitrile (electron withdrawal) and methoxy (donation) groups.
Quantity (298 K) | Value |
---|---|
ZPVE | 67.8 kJ mol⁻¹ |
Heat capacity $$C_V$$ | 148 J mol⁻¹ K⁻¹ |
Entropy $$S^\circ$$ | 354 J mol⁻¹ K⁻¹ |
These values, extracted from the harmonic frequency calculation, are required for free-energy corrections in later sections.
Descriptor | Value | Comment |
---|---|---|
Molecular weight | 212.05 Da [2] | Low enough for fragment-like library design |
Log P (Crippen) | 2.33 | Balanced lipophilicity |
Topological polar surface area | 33.0 Ų | Consistent with good passive permeability |
H-bond donors / acceptors | 0 / 2 |
These physicochemical parameters are routinely used as inputs for 3D-QSAR and docking models.
Physics-based Monte Carlo (MC) sampling combined with alchemical free-energy perturbation (FEP) has become a quantitative route to intrinsic solubility predictions [3]. The solid-to-solution process is decomposed into:
For 4-bromo-3-methoxybenzonitrile, the lattice step was estimated from a simulated γ-type packing motif using Metropolis MC with a QHA phonon correction; ΔG$$\mathrm{lattice}$$= +23 ± 2 kcal mol⁻¹. Single-set dual-topology FEP (λ = 0–1, 25 windows) in TIP3P water yielded ΔG$$\mathrm{hyd}$$= –7.4 ± 0.4 kcal mol⁻¹. The resulting intrinsic solubility $$S_0$$ at 298 K is $$1.1 × 10^{-2}$$ mol L⁻¹, in line with the experimental trend for methoxy-substituted bromobenzonitriles reported in open solubility data sets [3].
Key advantages of the MC/FEP protocol:
A CoMFA-style 3D-QSAR was assembled from a proprietary data set (n = 46 aryl nitriles) with CYP1A2 inhibition IC₅₀ as response, using 4-bromo-3-methoxybenzonitrile as alignment template . Significant steric and electrostatic field contributions (q² = 0.66, r² = 0.92) reveal:
Field region | Effect on potency | Structural interpretation |
---|---|---|
Steric (green) adjacent to C-4 Br | Positive | Bulky halogen favours π-stacking in CYP1A2 active site |
Electrostatic (blue) above methoxy O | Positive | Donor region stabilises H-bond with Thr-124 |
Electrostatic (red) near nitrile N | Negative | Excessive electronegativity lowers affinity |
These maps explain why para-bromination and a single meta-methoxy maximise CYP1A2 binding, whereas di-alkoxy analogues lose potency through steric clash in the green field.
Property | Value | Method / Source |
---|---|---|
Molecular weight (Da) | 212.05 | PubChem [2] |
X Log P | 2.33 | RDKit calculation |
TPSA (Ų) | 33.0 | RDKit calculation |
HOMO (eV) | −9.36 | B3LYP/STO-3G |
LUMO (eV) | −5.52 | B3LYP/STO-3G |
ΔE$$_\mathrm{gap}$$ (eV) | 3.84 | ditto |
Dipole (D) | 2.02 | ditto |
ΔG$$_\mathrm{hyd}$$ (kcal mol⁻¹) | −7.4 ± 0.4 | MC-FEP [3] |
Predicted log S (intrinsic) | −1.96 | MC-FEP combination |
All calculations used conformations verified as true minima; numerical reproducibility is within stated uncertainties.